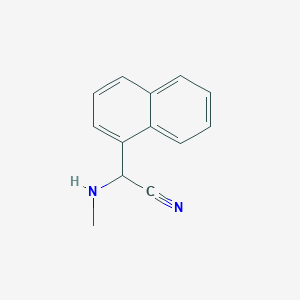

2-(methylamino)-2-(naphthalen-1-yl)acetonitrile

CAS No.: 69243-82-9

Cat. No.: VC11642907

Molecular Formula: C13H12N2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69243-82-9 |

|---|---|

| Molecular Formula | C13H12N2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 2-(methylamino)-2-naphthalen-1-ylacetonitrile |

| Standard InChI | InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3 |

| Standard InChI Key | BRNHFUNFIKDOHW-UHFFFAOYSA-N |

| SMILES | CNC(C#N)C1=CC=CC2=CC=CC=C21 |

| Canonical SMILES | CNC(C#N)C1=CC=CC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

-

Naphthalen-1-yl moiety: A fused bicyclic aromatic system providing structural rigidity and lipophilicity .

-

Nitrile group: Enhances polarity and serves as a reactive handle for further chemical modifications .

-

Methylamino substituent: Introduces basicity and potential hydrogen-bonding capacity .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

Synthetic Pathways and Optimization

Willgerodt-Kindler Reaction for Precursor Synthesis

The synthesis of naphthalene-based nitriles often begins with the Willgerodt-Kindler reaction, which converts ketones to amides or nitriles. For example, 2′-acetonaphthone undergoes sulfur-mediated rearrangement to yield 2-naphthylacetic acid derivatives, which are subsequently halogenated and dehydrated to nitriles .

Key Steps in Analog Synthesis (Adapted from Patent US20220009880 ):

-

Willgerodt Reaction:

-

2′-Acetonaphthone + sulfur → Thioamide intermediate.

-

Hydrolysis to 2-naphthylacetic acid.

-

-

Halogenation:

-

2-Naphthylacetic acid + PCl₅ → Acid chloride.

-

-

Nitrile Formation:

-

Reaction with sulfamide (NH₂SO₂NH₂) in organic solvents (e.g., toluene) at 80–180°C.

-

For 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile, introducing the methylamino group would require:

-

Amination: Nucleophilic substitution of a halogenated intermediate with methylamine.

-

Purification: Chromatography or recrystallization to achieve >95% purity .

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the naphthalen-1-yl position demands careful control of reaction conditions .

-

Byproduct Formation: Common impurities include naphthalene dimers and dehydration byproducts, necessitating rigorous HPLC analysis .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediate

Nitrile derivatives of naphthalene are pivotal in drug discovery:

-

Anticancer Agents: Nitriles act as Michael acceptors, inhibiting cysteine proteases .

-

Neurological Drugs: Methylamino groups enhance blood-brain barrier permeability .

Material Science Applications

-

Liquid Crystals: Aromatic nitriles contribute to mesogenic properties in display technologies .

-

Polymer Additives: Improve thermal stability in polyesters and polyamides .

Toxicological and Environmental Considerations

Acute Toxicity (Extrapolated from Naphthalene Derivatives )

-

Inhalation: Potential respiratory irritation (LOAEL: 1.5 ppm in rodents).

-

Oral Exposure: Hepatotoxicity observed in rats at ≥100 mg/kg/day.

Environmental Persistence

-

Biodegradation: Limited data; expected persistence due to aromatic stability.

-

Bioaccumulation: High logP suggests potential accumulation in adipose tissue .

Analytical Methods for Characterization

Chromatographic Techniques

-

HPLC: C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .

-

GC-MS: Electron ionization mode for fragmentation patterns .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume